3-cyclopropyl-3-methylazetidine
Description
3-Cyclopropyl-3-methylazetidine is a strained four-membered azetidine ring system substituted with a cyclopropyl and a methyl group at the 3-position. This compound is of interest in medicinal chemistry due to the unique conformational constraints imposed by the azetidine ring, which can enhance binding affinity and metabolic stability in drug candidates. Its molecular formula is C₇H₁₃N (molecular weight: 111.19 g/mol), and it is typically synthesized via ring-opening or cyclopropanation strategies.
Properties
CAS No. |
1889188-22-0 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-3-methylazetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable electrophile to form the azetidine ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted azetidines with varying functional groups .
Scientific Research Applications
3-cyclopropyl-3-methylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-3-methylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a comparative analysis can be inferred using available data from unrelated compounds to highlight general trends in azetidine derivatives and heterocyclic systems.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Complexity: this compound’s rigid bicyclic framework contrasts with the planar pyrazine ring in Methyl-3-amino-2-pyrazinecarboxylate.
Functional Groups: Methyl-3-amino-2-pyrazinecarboxylate contains both amine and ester moieties, enabling hydrogen bonding and hydrolysis susceptibility. In contrast, this compound lacks polar functional groups, favoring hydrophobic interactions.
Stability and Storage: Methyl-3-amino-2-pyrazinecarboxylate requires storage at -20°C for long-term stability, suggesting sensitivity to degradation. No such data are available for this compound, though azetidines are generally stable under inert conditions.
Limitations of the Evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
